REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:14][C:13]([C:15](OCC)=[O:16])=[CH:12][C:11](=[O:20])[CH:10]=2)=[CH:5][CH:4]=1.[NH3:21]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:14][C:13]([C:15]([NH2:21])=[O:16])=[CH:12][C:11](=[O:20])[CH:10]=2)=[CH:5][CH:4]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for an hour
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Type
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CUSTOM
|
Details
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The yellow solid which precipitated
|
Type
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TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetic acid-ethanol
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(C=C(O1)C(=O)N)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |